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(3S)-1-Benzyl-3-methyl-piperidin-4-one

Cat. No.: B6334131
CAS No.: 2353568-84-8
M. Wt: 203.28 g/mol
InChI Key: OVQAJYCAXPHYNV-NSHDSACASA-N
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Description

Overview of Piperidin-4-one Derivatives as Heterocyclic Scaffolds in Advanced Synthesis

Piperidine (B6355638), a six-membered heterocycle containing a nitrogen atom, is a fundamental structural unit in a vast array of natural products and synthetic molecules. mdpi.com Its derivatives, particularly piperidin-4-ones, serve as highly versatile scaffolds in advanced organic synthesis. The piperidin-4-one core is a prevalent feature in numerous classes of pharmaceuticals and is recognized as a crucial building block for the construction of more complex heterocyclic compounds. mdpi.comnih.gov The utility of these scaffolds stems from the reactivity of the ketone functional group and the ability to modify the piperidine ring at various positions, enabling the synthesis of diverse molecular architectures. nih.gov

Significance of Chirality in Piperidin-4-one Architectures

In piperidin-4-one architectures, the introduction of one or more stereocenters can have profound effects. researchgate.net The presence of a chiral center can modulate physicochemical properties, enhance biological activity and selectivity for the intended target, improve pharmacokinetic properties, and reduce off-target effects. researchgate.net For these reasons, significant research efforts are dedicated to the asymmetric synthesis of chiral piperidines, which involves creating specific stereoisomers. researchgate.net Various strategies, including those utilizing the chiral pool, catalytic asymmetric reactions, and resolutions, have been developed to access enantiomerically pure piperidine derivatives. rsc.orgnih.govnih.govacs.org The stereoselective synthesis of highly substituted chiral piperidines allows for a detailed exploration of the structure-activity relationship (SAR), ultimately leading to the design of safer and more effective therapeutic agents. researchgate.netacs.org

Specific Research Focus on (3S)-1-Benzyl-3-methyl-piperidin-4-one

This compound is a specific chiral derivative of the piperidone scaffold. The benzyl (B1604629) group on the nitrogen and the methyl group at the C3 position, with its defined (S)-stereochemistry, make it a valuable chiral building block for further synthetic transformations.

While much of the available literature discusses the synthesis and properties of the racemic mixture, 1-benzyl-3-methyl-4-piperidone, the enantiomerically pure (S)-form is a distinct chemical entity. sigmaaldrich.comevitachem.comachemblock.com The racemic compound is noted as an important intermediate in the synthesis of potent analgesics. evitachem.comguidechem.com Synthetic routes to the racemic compound often involve the reaction of benzylamine (B48309) with methyl acrylate (B77674) derivatives or the methylation of 1-benzyl-4-piperidone. evitachem.comprepchem.comchemicalbook.com

The specific (3S)-enantiomer is a liquid at room temperature and is characterized by its unique optical rotation, which distinguishes it from its (R)-enantiomer and the racemic mixture. achemblock.comsigmaaldrich.com Its molecular formula is C₁₃H₁₇NO, and it has a molecular weight of approximately 203.29 g/mol . achemblock.comnih.gov The defined stereochemistry at the C3 position is crucial for applications where specific three-dimensional orientation is required to achieve a desired biological interaction or to direct the stereochemical outcome of a subsequent reaction.

Table 1: Physicochemical Properties of 1-Benzyl-3-methyl-piperidin-4-one Note: Most publicly available data does not distinguish between stereoisomers. The following properties are for the general compound but are representative.

Property Value Source
Molecular Formula C₁₃H₁₇NO achemblock.comnih.gov
Molecular Weight 203.28 g/mol evitachem.comnih.gov
Physical Form Liquid sigmaaldrich.comsigmaaldrich.com
IUPAC Name (3S)-1-benzyl-3-methylpiperidin-4-one achemblock.com
CAS Number (Racemic) 34737-89-8 sigmaaldrich.com
CAS Number ((3S)-isomer) 2353568-84-8 achemblock.com
XLogP3-AA 1.8 evitachem.comnih.gov
Hydrogen Bond Donor Count 0 evitachem.com

| Hydrogen Bond Acceptor Count | 1 | evitachem.com |

Table 2: Spectroscopic Data for 1-Benzyl-3-methyl-piperidin-4-one (Racemic) Note: This data is for the racemic mixture but provides the characteristic signals for the molecular structure.

Spectrum Type Key Signals (δ) Source

| ¹H NMR (400 MHz, DMSO-d₆) | 7.20-7.35 (m, 5H), 3.58 (s, 2H), 2.95-3.02 (m, 2H), 2.48-2.62 (m, 2H), 2.26-2.32 (m, 1H), 2.10-2.18 (m, 1H), 2.00 (q, 1H), 0.81 (d, 3H) | chemicalbook.com |


Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO B6334131 (3S)-1-Benzyl-3-methyl-piperidin-4-one CAS No. 2353568-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-benzyl-3-methylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQAJYCAXPHYNV-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3s 1 Benzyl 3 Methyl Piperidin 4 One

Strategies for the Enantioselective Synthesis of 3-Substituted Piperidin-4-ones

Asymmetric Alkylation Approaches to Chiral Piperidin-4-ones

One of the most direct methods to introduce a substituent at the C3 position is through the α-alkylation of a piperidin-4-one enolate or its equivalent. To achieve enantioselectivity, this transformation often relies on the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the approach of the electrophile.

A notable strategy involves the use of chiral hydrazones, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). A facile asymmetric synthesis of N-alkyl-3,4-dihydroxy-5-alkylpiperidines has been developed based on the asymmetric alkylation of the SAMP hydrazone of N-Boc-piperidin-4-one. lookchem.com This chiral hydrazone-based approach provides a flexible route to polysubstituted piperidines with fair to good enantiomeric excesses. lookchem.com

Another widely adopted approach utilizes Evans-type chiral auxiliaries, typically chiral oxazolidinones. youtube.com The N-acyl derivative of the chiral auxiliary can be deprotonated to form a chiral enolate. This enolate adopts a specific conformation, chelated to the lithium ion, which shields one face of the enolate. Subsequent alkylation with an electrophile, like methyl iodide, occurs preferentially from the less sterically hindered face, leading to the formation of one diastereomer in high excess. youtube.com The chiral auxiliary can then be cleaved under mild conditions to yield the optically active product. This methodology has been applied to the synthesis of various piperidine (B6355638) alkaloids. thieme-connect.comthieme-connect.com

Catalytic Asymmetric Induction in Piperidin-4-one Formation

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules, as only a substoichiometric amount of a chiral catalyst is required to generate large quantities of the enantiomerically enriched product.

Phosphine-catalyzed [4+2] annulation reactions between imines and allenes have been developed to produce functionalized piperidine derivatives. The use of C2-symmetric chiral phosphepines as catalysts can furnish an array of piperidine derivatives with very good stereoselectivity. acs.org Similarly, α-imino rhodium carbene-initiated cascade reactions, involving 1,2-aryl/alkyl migration and annulation, have been shown to produce valuable piperidin-4-one derivatives in excellent yields. nih.gov

Furthermore, the formal asymmetric hydroamination of allylic alcohols, catalyzed by manganese complexes with chiral tridentate P,N,N-ligands, has emerged as a powerful method for preparing chiral γ-amino alcohols, which are precursors to chiral piperidines. synquestlabs.comnih.gov These catalytic systems, operating through a borrowing-hydrogen strategy, demonstrate high enantioselectivity for a broad range of substrates. synquestlabs.com

Diastereoselective Synthesis of Chiral Piperidine Ring Systems

Diastereoselective synthesis is a powerful strategy where one or more existing stereocenters in a molecule dictate the stereochemical outcome of a new stereocenter's formation. This can be achieved through various cyclization strategies.

One method involves a reverse-Cope cyclization. The ring opening of a chiral epoxide with N-benzylhydroxylamine can generate a hydroxylamine (B1172632) precursor that undergoes a diastereoselective reverse-Cope cyclization upon heating to yield functionalized piperidine N-oxides. nih.gov The diastereoselectivity of this cyclization can be influenced by the choice of solvent. nih.gov

Multicomponent reactions offer an efficient pathway to highly substituted piperidines. An asymmetric, four-component, one-pot synthesis of piperidines with excellent diastereo- and enantioselectivity has been established. google.com This process involves a diphenylprolinol silyl (B83357) ether mediated Michael reaction followed by a domino aza-Henry/hemiaminalization reaction, controlling up to five contiguous stereocenters. google.com Another approach uses pyridinium (B92312) ylides in a four-component reaction to produce piperidin-2-ones with high diastereoselectivity. google.com

Racemic Synthesis and Chiral Resolution Techniques for (3S)-1-Benzyl-3-methyl-piperidin-4-one

An alternative to direct asymmetric synthesis is the preparation of a racemic mixture of the target compound, followed by a resolution step to separate the two enantiomers. While this method discards at least half of the material, it can be a practical and scalable approach. wikipedia.orgrsc.org

Preparation of Racemic 1-Benzyl-3-methyl-piperidin-4-one

The racemic form of 1-benzyl-3-methyl-piperidin-4-one is commonly synthesized via the direct alkylation of the enolate of 1-benzyl-4-piperidone. rsc.orgchemicalbook.com

The standard procedure involves the deprotonation of 1-benzyl-4-piperidone using a strong, non-nucleophilic base to form the corresponding enolate. Sodium hydride (NaH) is frequently used for this purpose in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comresearchgate.net The resulting enolate is then treated with methyl iodide, which acts as the electrophile, to install the methyl group at the C3 position. chemicalbook.comresearchgate.net The reaction is typically heated to drive it to completion. After workup and purification by silica (B1680970) gel column chromatography, the racemic 1-benzyl-3-methyl-piperidin-4-one is obtained as an oil. chemicalbook.comresearchgate.net

A typical lab-scale synthesis is detailed in the table below.

Reactant/ReagentMolar EquivalentPurpose
1-Benzyl-4-piperidone1.0Starting Material
Sodium Hydride (NaH)~1.2-1.3Base (for enolate formation)
Methyl Iodide (CH₃I)~1.5Alkylating Agent (Electrophile)
Tetrahydrofuran (THF)-Solvent

Following the synthesis of the racemic mixture, a chiral resolution technique is employed to isolate the desired (3S)-enantiomer. The most common industrial method for resolving chiral amines and related compounds is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic base with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orggoogle.com Chiral tartaric acid derivatives, such as Di-p-toluoyl-L-tartaric acid (L-DTTA), are effective resolving agents for piperidine derivatives. researchgate.net

The two resulting diastereomeric salts (e.g., (3S)-amine-L-DTTA and (3R)-amine-L-DTTA) exhibit different physical properties, most importantly, different solubilities in a given solvent system. google.com This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize out of the solution while the other remains dissolved. wikipedia.orggoogle.com After separation, the desired diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure free base, this compound.

Other resolution methods include kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, and chiral chromatography, where the enantiomers are separated on a chiral stationary phase. nih.govnih.govnih.gov

Mannich Condensation Approaches for Piperidin-4-one Synthesis

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one cores. organic-chemistry.org It is a multicomponent reaction that involves the aminoalkylation of an acidic proton located on an enolizable carbonyl compound. organic-chemistry.org For the synthesis of N-substituted 3-methyl-4-piperidones, the reaction typically involves the condensation of an amine (like benzylamine), an aldehyde (such as formaldehyde), and a ketone (like ethyl methyl ketone). nih.gov

The general procedure involves reacting an amine or its salt, an aldehyde, and a ketone. sciencemadness.org The use of glacial acetic acid as a solvent has been shown to be effective, leading to rapid reactions and satisfactory yields. sciencemadness.org The reaction mechanism begins with the formation of an iminium ion from the amine and aldehyde. This is followed by the addition of the enol form of the ketone to the iminium ion, leading to the formation of a Mannich base. Subsequent intramolecular cyclization and dehydration yield the piperidin-4-one ring structure. organic-chemistry.orgchemrevlett.com Synthesizing the specific 1-benzyl-3-methyl-piperidin-4-one framework via this method involves the reaction of benzylamine (B48309), formaldehyde, and ethyl methyl ketone.

Table 1: Mannich Condensation Reactants for Piperidin-4-one Synthesis

Amine Source Aldehyde Ketone Catalyst/Solvent Typical Outcome Reference(s)
Benzylamine Formaldehyde Ethyl Methyl Ketone Acetic Acid Formation of 1-Benzyl-3-methyl-piperidin-4-one sciencemadness.org
Ammonium (B1175870) Acetate Substituted Aromatic Aldehydes Ethyl Methyl Ketone Ethanol Synthesis of 2,6-diaryl-3-methyl-4-piperidones nih.gov

Optical Resolution of Racemic 1-Benzyl-3-methyl-piperidin-4-one

Once the racemic mixture of 1-benzyl-3-methyl-piperidin-4-one is synthesized, the desired (3S) enantiomer must be separated from the (3R) enantiomer. This separation, known as optical resolution, is a critical step in obtaining the enantiomerically pure compound.

A widely used method for optical resolution is the formation of diastereomeric salts. This technique involves reacting the racemic base (the piperidin-4-one) with a single enantiomer of a chiral acid. This reaction creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. mdpi.com

(2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinic acid, also known as Di-p-toluoyl-D-tartaric acid, is an effective chiral resolving agent for this purpose. mdpi.comnbinno.com When a solution of racemic 1-benzyl-3-methyl-piperidin-4-one is treated with (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinic acid in a suitable solvent like ethanol, one of the diastereomeric salts will preferentially crystallize out of the solution. google.com After separation of the crystals, the desired enantiomer can be recovered by treating the salt with a base to neutralize the chiral acid.

Table 2: Properties of Chiral Resolving Agent

Compound Name CAS Number Molecular Formula Molecular Weight Appearance Solubility Reference(s)

The racemization of the undesired enantiomer can be achieved through various methods. For the related compound chiral 1-benzyl-3-hydroxypiperidine, a method involving the use of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, at high temperatures has been reported. google.comepo.org This process converts the single enantiomer back into a racemic mixture. google.comepo.org A similar principle can be applied to 1-benzyl-3-methyl-piperidin-4-one. The presence of the carbonyl group at the 4-position facilitates racemization at the adjacent chiral center (C3) under basic or acidic conditions via enolization. The enol or enolate intermediate is achiral, and its subsequent reprotonation leads to the formation of both enantiomers, thereby regenerating the racemic mixture.

Table 3: Example Conditions for Racemization of a Piperidine Derivative

Starting Material Reagents Temperature Outcome Yield Reference(s)
(R)-N-benzyl-3-hydroxypiperidine Sodium Hydroxide 190 °C Racemic N-benzyl-3-hydroxypiperidine 100% google.com

Exploration of Novel Synthetic Pathways to N-Benzyl-3-methyl-piperidin-4-one Frameworks

Beyond traditional methods, researchers are continuously exploring novel synthetic routes that offer greater efficiency, stereoselectivity, and step economy.

Rhodium-Catalyzed Reductive Transamination for Chiral Piperidines

A novel and powerful strategy for the synthesis of chiral piperidines involves the rhodium-catalyzed asymmetric reductive transamination (ART) of pyridinium salts. dicp.ac.cnnih.gov This method allows for the rapid preparation of a variety of chiral piperidines with high diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net The process circumvents the need for pre-attaching a chiral auxiliary or using complex chiral transition metal catalysts. dicp.ac.cn

The reaction involves treating a pyridinium salt with a chiral primary amine in the presence of a rhodium catalyst (e.g., [Cp*RhCl₂]₂) and a hydrogen source like formic acid. researchgate.net The key to the transformation is the introduction of the chiral amine, which, under reducing conditions, replaces the nitrogen atom of the pyridine (B92270) ring while inducing chirality in the newly formed piperidine product. dicp.ac.cn This method has shown broad functional group tolerance and is scalable. researchgate.net

Table 4: Overview of Rhodium-Catalyzed Reductive Transamination

Catalyst Chiral Amine Example Hydrogen Source Key Feature Outcome Reference(s)

One-Pot Asymmetric Electrocyclization for Substituted Piperidines

One-pot reactions represent a highly efficient approach in modern organic synthesis. A highly diastereoselective and efficient one-pot synthesis for substituted piperidines has been developed through the condensation of a nitroalkene, an amine, and an enone. nih.gov When a chiral amine is used in this process, it can induce chirality through exocyclic stereochemistry control, leading to enantiomerically pure piperidine products in a few simple steps. nih.gov

While the term "electrocyclization" may not be explicitly used in all literature for this specific transformation, the underlying principle of forming cyclic structures from open-chain precursors in a controlled, asymmetric fashion is a key feature of modern synthetic strategies. These one-pot multicomponent reactions are highly atom-economical and step-efficient, providing rapid access to complex molecular architectures like the substituted piperidine framework from simple starting materials. nih.govresearchgate.net

Chemical Transformations and Derivatization Strategies of 3s 1 Benzyl 3 Methyl Piperidin 4 One

Reactions Involving the Carbonyl Group at C-4

The ketone at the C-4 position is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and reductions. These reactions are fundamental in expanding the molecular complexity and introducing new functional groups and stereocenters.

The electrophilic carbon of the C-4 carbonyl group is susceptible to attack by a range of carbon-based nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily react with the ketone to form tertiary alcohols. This transformation is significant as it creates a new carbon-carbon bond and a chiral center at the C-4 position. The approach of the nucleophile can occur from either the axial or equatorial face of the piperidine (B6355638) ring, which typically exists in a chair conformation. This leads to the formation of two diastereomeric alcohols. The stereochemical outcome is influenced by steric hindrance from the substituents on the piperidine ring, particularly the methyl group at the adjacent C-3 position.

Reagent TypeProductStereochemistry
Grignard (R-MgX)Tertiary AlcoholMixture of diastereomers
Organolithium (R-Li)Tertiary AlcoholMixture of diastereomers

Condensation reactions provide a pathway to convert the C-4 carbonyl group into a carbon-nitrogen double bond. The reaction of (3S)-1-Benzyl-3-methyl-piperidin-4-one with primary amines under mildly acidic conditions results in the formation of the corresponding imines, also known as Schiff bases. Similarly, reaction with hydroxylamine (B1172632) yields an oxime. sciencemadness.org These derivatives, particularly oximes, are valuable intermediates in their own right, for example, in the Beckmann rearrangement or for conversion into other functional groups. The formation of N-Benzyl piperidin-4-one oxime derivatives has been reported as a key step in various synthetic pathways. sciencemadness.org

ReactantProduct Type
Primary Amine (R-NH₂)Imine (Schiff Base)
Hydroxylamine (NH₂OH)Oxime

The reduction of the C-4 ketone to a secondary alcohol is a common and crucial transformation. This can be achieved using various reducing agents, with the stereochemical outcome being a key consideration. Hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. youtube.com The reduction introduces a new stereocenter at C-4, resulting in a pair of diastereomeric alcohols (cis and trans relative to the C-3 methyl group). The diastereoselectivity of the reduction can be influenced by the steric bulk of the hydride reagent. Smaller reagents like NaBH₄ may favor one isomer, while bulkier reagents might favor the other due to different steric approaches to the carbonyl.

Catalytic hydrogenation, for instance with H₂ over a palladium catalyst, can also reduce the ketone. However, under these conditions, the N-benzyl group may also be cleaved, leading directly to 3-methyl-piperidin-4-ol. nih.govmdma.ch

Reducing AgentPrimary ProductKey Features
Sodium Borohydride (NaBH₄)Secondary AlcoholMild and selective for ketones. youtube.comnih.gov
Lithium Aluminum Hydride (LiAlH₄)Secondary AlcoholPowerful reducing agent.
Catalytic Hydrogenation (H₂/Pd)Secondary AlcoholCan also induce debenzylation. mdma.ch

Reactivity of the Nitrogen Atom in the Piperidine Ring

The nitrogen atom in the piperidine ring, while protected by a benzyl (B1604629) group, retains reactivity and serves as a handle for further functionalization, primarily after the removal of the protecting group.

In its initial state as a tertiary amine, the nitrogen atom of this compound can undergo N-alkylation with reactive alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. However, a much broader range of N-functionalization becomes accessible following the removal of the benzyl group. The resulting secondary amine, (3S)-3-methyl-piperidin-4-one, is a versatile precursor. It can be N-alkylated using various alkylating agents or through reductive amination. wikipedia.orgresearchgate.netmasterorganicchemistry.com Reductive amination involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a new tertiary amine. masterorganicchemistry.com

Furthermore, the deprotected secondary amine can readily undergo N-acylation with acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. mdpi.com

The N-benzyl group is frequently employed as a protecting group for the piperidine nitrogen. Its removal is a key step in many synthetic sequences to unmask the secondary amine for further reactions. The most common method for N-debenzylation is catalytic transfer hydrogenation or catalytic hydrogenation. mdma.ch This process typically involves using a palladium on carbon (Pd/C) catalyst with a hydrogen source. nih.govnih.gov The hydrogen source can be hydrogen gas (H₂) or a transfer agent such as ammonium formate (B1220265) or formic acid. mdma.chsciencemadness.org The reaction is generally clean and efficient, yielding the deprotected piperidone and toluene (B28343) as a byproduct. nih.gov Some protocols suggest that running the reaction in an acidified solution can prevent the catalyst from being poisoned by the amine product. sciencemadness.org

MethodCatalystHydrogen SourceConditions
Catalytic Hydrogenation10% Pd/CH₂ gasAcidified solution (e.g., HCl in ethanol) sciencemadness.org
Catalytic Transfer Hydrogenation10% Pd/CAmmonium FormateRefluxing methanol (B129727) mdma.ch
Mixed Catalyst HydrogenationPd/C + Nb₂O₅/CH₂ gasFacilitates deprotection under milder conditions nih.govnih.gov

Once deprotected, the resulting (3S)-3-methyl-piperidin-4-one serves as a platform for introducing a wide variety of substituents onto the nitrogen atom, as detailed in the section above, enabling the synthesis of diverse libraries of piperidine-based compounds.

Modifications at the Methyl Group and Other Ring Positions

The presence of various reactive sites on the this compound molecule, including the alpha-methyl group and other positions on the piperidine ring, allows for a range of functionalization strategies. These modifications are instrumental in exploring the structure-activity relationships of piperidine-based compounds.

Alpha-Methyl Group Functionalization

Direct functionalization of the C-3 methyl group of this compound presents a synthetic challenge due to the unactivated nature of the C(sp³)–H bonds. However, modern synthetic methodologies offer potential pathways to achieve such transformations. While specific examples for the direct functionalization of the methyl group on this compound are not extensively documented in the reviewed literature, general principles of C(sp³)–H activation and radical chemistry can be applied.

Radical C(sp³)–H Functionalization: This approach involves the generation of a radical intermediate at the methyl group, which can then be trapped by various reagents. chemicalbook.com Strategies utilizing a methyl radical as a hydrogen atom abstractor have shown promise for the functionalization of C(sp³)–H bonds with nucleophiles. nih.gov This method, often employing photoredox catalysis, could potentially be adapted to introduce functionalities like halogens, hydroxyl groups, or other substituents onto the methyl group of the piperidin-4-one core.

Oxidation of the Methyl Group: The methyl group could potentially be oxidized to a hydroxymethyl or carboxyl group. While direct oxidation can be challenging, multi-step sequences involving initial halogenation followed by nucleophilic substitution could provide access to 3-(hydroxymethyl)-1-benzyl-piperidin-4-one. The synthesis of 1-benzyl-3-hydroxymethyl-4-piperidone has been reported, although the starting material was not explicitly the 3-methyl derivative. chemicalbook.com

It is important to note that the development of selective and efficient methods for the direct functionalization of the alpha-methyl group of this compound remains an area of active research.

Strategies for Further Substitution on the Piperidine Ring

The piperidine ring of this compound offers several positions for further substitution, enabling the creation of a wide range of analogues. Various synthetic strategies have been employed to introduce substituents at the C-2, C-5, and C-6 positions, as well as to modify the existing carbonyl group at C-4.

Aza-Michael Addition: The aza-Michael reaction is a powerful tool for the synthesis of substituted piperidones. For instance, a double aza-Michael reaction using divinyl ketones can lead to the formation of 2-substituted 4-piperidones. kcl.ac.uksemanticscholar.org This strategy allows for the introduction of various substituents at the C-2 position of the piperidine ring.

Condensation Reactions: The carbonyl group at the C-4 position is a versatile handle for various condensation reactions. For example, condensation with reagents like hydroxylamine, hydrazine, and semicarbazide (B1199961) can yield the corresponding oxime, hydrazone, and semicarbazone derivatives. researchgate.net Additionally, condensation with aromatic aldehydes can lead to the formation of 3,5-dibenzylidenepiperidin-4-one derivatives. nih.gov

Rhodium-Catalyzed C-H Insertions: This method allows for the site-selective functionalization of the piperidine ring. By choosing the appropriate catalyst and protecting group, it is possible to introduce substituents at the C-2, C-3, or C-4 positions. acs.org

Reductive Amination: The ketone at the C-4 position can be converted to an amine through reductive amination, providing a route to 4-amino-piperidine derivatives. This has been demonstrated in the synthesis of cis-3-methyl-4-aminopiperidine derivatives, starting from a related pyridinium (B92312) salt. researchgate.net

The following table summarizes some of the key substitution strategies on the piperidine ring:

PositionReaction TypeReagents/ConditionsResulting Structure
C-2Aza-Michael AdditionDivinyl ketones, Benzylamine (B48309)2-Substituted-1-benzyl-3-methyl-piperidin-4-one
C-4CondensationHydroxylamine, Hydrazine, etc.Oxime, Hydrazone derivatives
C-4Reductive AminationAmine, Reducing agent4-Amino-piperidine derivatives
C-2, C-3, C-4C-H InsertionRhodium catalyst, Diazo compoundsSubstituted piperidine analogues

Synthesis of Complex Analogues and Hybrid Structures Incorporating the Piperidin-4-one Core

The this compound scaffold is a valuable building block for the synthesis of complex molecules, including spirocyclic systems and fused heterocycles. These intricate structures are of significant interest in medicinal chemistry due to their potential for novel biological activities.

Spirocyclic Piperidines: The piperidin-4-one core can be elaborated to form spirocyclic compounds, where the C-4 position is part of a second ring system. Various strategies have been developed for the synthesis of spiropiperidines. whiterose.ac.uk One approach involves the reaction of 1-benzyl-2,6-diarylpiperidin-4-ones to form spiro heterocycles with potential antileishmanial activity. nih.gov Another method details the synthesis of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems. researchgate.net The synthesis of spiro 1,3-thiazolidin-4-one derivatives from steroidal ketones has also been reported, showcasing the versatility of this synthetic strategy. beilstein-journals.org

Fused Heterocycles: The piperidin-4-one can also serve as a precursor for the synthesis of fused heterocyclic systems. For example, model fused-ring systems have been synthesized, demonstrating the potential for creating complex polycyclic structures. researchgate.net

Donepezil (B133215) Analogues: The 1-benzyl-4-piperidone moiety is a key component in the synthesis of analogues of donepezil, a drug used for the treatment of Alzheimer's disease. google.com Research has focused on the synthesis of chirally enriched donepezil analogues starting from 2-substituted 4-piperidone (B1582916) building blocks, which can be derived from reactions involving divinyl ketones. kcl.ac.uksemanticscholar.org

Fentanyl Analogues: The substitution pattern on the piperidine ring of fentanyl, a potent opioid analgesic, significantly impacts its activity. Analogues with a methyl group at the C-3 position have been synthesized and studied for their pharmacological properties. kcl.ac.uk

The following table provides examples of complex structures derived from the piperidin-4-one core:

Structure TypeSynthetic ApproachKey Intermediates/ReagentsApplication/Significance
Spirocyclic PiperidinesReaction of diarylpiperidin-4-ones1-Benzyl-2,6-diarylpiperidin-4-onesAntileishmanial agents
Fused HeterocyclesCyclization reactionsFunctionalized piperidonesNovel polycyclic scaffolds
Donepezil AnaloguesWittig reaction, Aldol (B89426) condensation2-Substituted-4-piperidonesAlzheimer's disease therapeutics
Fentanyl AnaloguesMulti-step synthesis3-Methyl-4-anilinopiperidinesOpioid analgesics

Advanced Spectroscopic and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed insight into the chemical environment of individual protons and carbon atoms.

The ¹H and ¹³C NMR spectra of (3S)-1-Benzyl-3-methyl-piperidin-4-one provide the foundational data for its structural confirmation. The analysis of chemical shifts (δ) for each unique proton and carbon atom allows for the assignment of the core piperidone structure and its substituents.

In a typical ¹H NMR spectrum recorded in a deuterated solvent like DMSO-d₆, the aromatic protons of the benzyl (B1604629) group appear as a multiplet in the range of δ 7.20-7.35 ppm. chemicalbook.com The benzylic protons (N-CH₂-Ph) are observed as a singlet around δ 3.58 ppm. chemicalbook.com The protons on the piperidone ring exhibit complex splitting patterns due to their diastereotopic nature and spin-spin coupling. The methyl group at the C3 position typically appears as a doublet near δ 0.81 ppm. chemicalbook.com

The ¹³C NMR spectrum complements the proton data by identifying the chemical environment of each carbon atom. The carbonyl carbon (C=O) is characteristically found far downfield. For similar piperidone structures, this peak is located around 218 ppm. nih.gov The carbons of the benzyl group resonate in the aromatic region (approx. 127-138 ppm), while the piperidone ring carbons and the methyl carbon appear in the aliphatic region of the spectrum. rsc.org

Interactive Table: Representative ¹H NMR Chemical Shifts for 1-Benzyl-3-methyl-piperidin-4-one Data based on the racemic compound in DMSO-d₆. chemicalbook.com

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅)7.20-7.35Multiplet (m)
Benzylic (N-CH₂)3.58Singlet (s)
Piperidine (B6355638) Ring (CH, CH₂)2.00-3.02Multiplets (m)
Methyl (CH₃)0.81Doublet (d)

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound Values are estimated based on related piperidone structures. nih.govrsc.org

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~218
Aromatic (ipso-C)~138
Aromatic (C₆H₅)~127-129
Benzylic (N-CH₂)~63
Piperidine Ring (C2, C5, C6)~40-60
Piperidine Ring (C3)~45
Methyl (CH₃)~15

Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectra and determining the connectivity and relative stereochemistry of the molecule. nih.govslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the C3-proton and the protons on C2 and the methyl group, as well as between the protons on C5 and C6, confirming the ring structure. rsc.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms they are directly attached to. youtube.comipb.pt This allows for the definitive assignment of each proton to its corresponding carbon in the piperidone ring, the benzyl group, and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. youtube.comipb.pt This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the benzylic protons and the ipso-carbon of the phenyl ring, as well as the C2 and C6 carbons of the piperidone ring.

Together, these 2D techniques provide a detailed map of the molecular framework, confirming the constitution of this compound.

The piperidone ring is not planar and typically adopts a chair conformation to minimize torsional and steric strain. ias.ac.in The orientation of the substituents (benzyl and methyl groups) can be determined by analyzing the coupling constants (³J) and chemical shifts in the ¹H NMR spectrum. niscpr.res.inacs.org

For piperidone derivatives, a large vicinal coupling constant (³J ≈ 10–12 Hz) between two adjacent axial protons (Jaa) is indicative of a chair conformation. ias.ac.inniscpr.res.in In contrast, axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings are much smaller (≈ 2–5 Hz). In the preferred conformation of this compound, both the large N-benzyl group and the C3-methyl group are expected to occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. This would result in the C3-proton being in an axial position. The analysis of the coupling constants of the ring protons would, therefore, be expected to show these characteristic large diaxial couplings, confirming the equatorial orientation of the substituents. ias.ac.in

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov

C=O Stretch: The most prominent feature is a strong absorption band corresponding to the stretching vibration of the ketone carbonyl group. For related piperidin-4-ones, this band appears in the region of 1700-1725 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations from the benzyl group are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring and methyl group appear just below 3000 cm⁻¹.

C-N Stretch: The stretching vibration of the tertiary amine C-N bond is found in the fingerprint region, typically around 1100-1200 cm⁻¹.

Aromatic C=C Bending: Out-of-plane bending vibrations for the monosubstituted benzene (B151609) ring appear as strong bands in the 690-770 cm⁻¹ region.

Interactive Table: Key FT-IR Absorption Bands for 1-Benzyl-3-methyl-piperidin-4-one Frequencies are based on data for related piperidone compounds. nih.gov

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic)Benzyl Ring~3030-3080Medium
C-H Stretch (Aliphatic)Piperidine Ring, Methyl~2850-2960Medium-Strong
C=O StretchKetone~1715Strong
C=C StretchAromatic Ring~1450, 1495, 1600Medium
C-N StretchTertiary Amine~1150Medium
C-H Bend (Aromatic o.o.p)Monosubstituted Benzene~690, 740Strong

FT-Raman spectroscopy provides complementary vibrational information to FT-IR. nih.gov While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. researchgate.netnih.gov

For this compound, the FT-Raman spectrum would be expected to show:

Strong signals for the aromatic C=C stretching vibrations of the benzyl ring.

A distinct signal for the symmetric C-H stretching of the aliphatic portions.

The carbonyl (C=O) stretch, which is often weaker in Raman than in IR spectra.

Characteristic "ring breathing" modes of the monosubstituted benzene ring.

The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule, further confirming its structure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₃H₁₇NO and a calculated molecular weight of approximately 203.28 g/mol . nih.govchemicalbook.com

In electrospray ionization (ESI) mass spectrometry, the compound typically forms a protonated molecule, [M+H]⁺, with a measured mass-to-charge ratio (m/z) of approximately 204.1383. nih.gov Tandem mass spectrometry (MS/MS) experiments on this precursor ion induce fragmentation, providing valuable structural information. The fragmentation pattern is characteristic of the N-benzylpiperidone core. Common fragmentation pathways involve the cleavage of the benzyl group and fragmentation of the piperidine ring.

Key Fragmentation Data: A significant fragment observed is often the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, resulting from the cleavage and rearrangement of the benzyl group. Another major fragmentation pathway involves the loss of the benzyl group to produce a fragment ion corresponding to the 3-methyl-piperidin-4-one cation. Further fragmentation can occur within the piperidine ring structure. nih.gov

Below is a table summarizing the key mass spectrometry data for the [M+H]⁺ ion of the compound.

Analysis Type Value
Precursor Type[M+H]⁺
Precursor m/z204.1383 nih.gov
Molecular FormulaC₁₃H₁₇NO nih.gov
Molecular Weight203.28 g/mol nih.govchemicalbook.com
Major Fragment Ion (m/z)120 nih.gov
Major Fragment Ion (m/z)160.1 nih.gov

This interactive table provides a summary of mass spectrometry findings.

X-ray Crystallography for Absolute Stereochemistry and Conformational Geometry

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including its absolute stereochemistry and preferred conformation. While a specific crystallographic study for this compound is not widely published, extensive research on related N-benzyl-piperidin-4-one derivatives allows for a highly accurate prediction of its structural features. chemrevlett.comresearchgate.net

Studies on analogous piperidin-4-one compounds consistently show that the six-membered piperidine ring adopts a chair conformation. chemrevlett.comresearchgate.net This conformation is the most stable arrangement as it minimizes both angular and torsional strain within the ring. In this chair form, the carbon atoms of the ring are puckered, moving out of the plane to reduce steric hindrance between substituents. It is expected that this compound would also exhibit this thermodynamically favored chair conformation. chemrevlett.com

In the chair conformation of piperidin-4-ones, bulky substituents tend to occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions. For this compound, the large benzyl group attached to the nitrogen atom would preferentially adopt an equatorial orientation. chemrevlett.com Similarly, the methyl group at the C3 position is also expected to reside in an equatorial position to achieve maximum thermodynamic stability. The absolute configuration at the C3 chiral center is fixed as (S).

Expected Crystallographic Parameters:

Structural Feature Expected Conformation/Orientation
Piperidine RingChair Conformation chemrevlett.comresearchgate.net
N-Benzyl GroupEquatorial chemrevlett.com
C3-Methyl GroupEquatorial
Absolute Stereochemistry(S) at C3

This interactive table outlines the predicted three-dimensional geometry of the molecule.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques are essential for characterizing chiral molecules like this compound. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light, which is unique to a specific enantiomer.

Optical Rotation: This technique measures the angle to which a plane of polarized light is rotated when passed through a sample of a chiral compound. The (3S) enantiomer will rotate light in a specific direction and magnitude, which would be equal and opposite to its (3R) counterpart. Measuring the specific rotation allows for the confirmation of the enantiomer's identity and an assessment of its enantiomeric purity. acs.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is a unique fingerprint for a specific enantiomer. The spectrum can be used to confirm the absolute configuration of the chiral center by comparing it to theoretical calculations or spectra of known compounds. Furthermore, the intensity of the CD signal is proportional to the concentration of the enantiomer, making it a powerful tool for determining enantiomeric excess (ee) in a sample.

These chiroptical techniques are indispensable for quality control in the synthesis and use of enantiomerically pure this compound, ensuring the correct stereoisomer is present. acs.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure, geometry, and properties of molecules. For (3S)-1-Benzyl-3-methyl-piperidin-4-one, DFT calculations provide critical insights into its conformational behavior, spectroscopic characteristics, and reactivity. These theoretical studies, often performed using basis sets like B3LYP/6-31+G(d,p), allow for a detailed analysis of the molecule at an atomic level. nih.gov

Geometry optimization via DFT is employed to determine the most stable three-dimensional arrangement of a molecule, corresponding to its minimum energy state. For cyclic structures like piperidin-4-ones, this analysis is crucial for identifying the preferred conformation of the ring and the orientation of its substituents.

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net This computational analysis allows for the assignment of specific vibrational modes (stretching, bending, and torsional) to the experimentally observed spectral bands. mdpi.com

A comparison between the calculated and experimental frequencies helps validate the accuracy of the computational model and the optimized geometry. researchgate.net For piperidone derivatives, key vibrational modes include the characteristic stretching of the carbonyl group (C=O), C-N stretching of the piperidine (B6355638) ring, and various C-H stretching and bending modes from the aliphatic and aromatic regions. While specific experimental data for this compound is not detailed in the provided context, analysis of related structures provides expected frequency ranges. For instance, in a study of 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, DFT calculations were used to interpret the fundamental vibrational frequencies. nih.gov

Table 1: Representative Vibrational Frequencies from DFT Calculations for Related Piperidine Compounds This table presents typical frequency ranges for key functional groups in similar molecules, as determined by DFT calculations.

Vibrational Mode Typical Calculated Wavenumber (cm⁻¹) Reference Compound Type
C=O Stretch 1660 - 1700 Piperidin-4-ones
Aromatic C-H Stretch 3000 - 3100 Phenyl-substituted compounds
Aliphatic C-H Stretch 2850 - 3000 Piperidine ring
C-N Stretch 1100 - 1250 Tertiary amines

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and prone to electronic transitions. nih.gov In a computational study of the analogous compound 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, the HOMO-LUMO energy gap was calculated to be 5.4194 eV, suggesting significant stability. nih.govresearchgate.net This value serves as a useful benchmark for estimating the reactivity of this compound.

Table 2: Frontier Orbital Energies and Related Parameters for an Analogous Piperidone Compound

Parameter Value (eV) Compound
EHOMO - 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one
ELUMO - 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one
Energy Gap (ΔE) 5.4194 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one nih.govresearchgate.net
Hardness (η) 2.7097 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution and predict the reactive sites within a molecule. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to denote different charge regions. researchgate.net

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Conversely, blue colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show the most intense negative potential (red) localized around the oxygen atom of the carbonyl group, highlighting it as the primary site for interaction with electrophiles. The area around the nitrogen atom would also exhibit negative potential, though likely modulated by the steric and electronic effects of the benzyl (B1604629) group. Positive potential (blue) would be concentrated around the hydrogen atoms. researchgate.net

Mulliken population analysis is a computational method used to assign partial charges to each atom within a molecule, providing a quantitative measure of the intramolecular charge distribution. This analysis complements the qualitative picture provided by MEP mapping.

For this compound, a Mulliken charge analysis would quantify the electron distribution predicted by general chemical principles. It is expected that the highly electronegative oxygen atom of the carbonyl group would possess a significant negative partial charge. The nitrogen atom would also carry a negative charge, while the carbonyl carbon atom, being bonded to oxygen, would exhibit a positive partial charge. This information is vital for understanding the molecule's dipole moment and its interaction with other polar molecules. Studies on similar piperidone derivatives confirm that such charge distributions are a key feature of this class of compounds. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular bonding and orbital interactions that contribute to molecular stability. It examines charge delocalization from filled (donor) NBOs to empty (acceptor) NBOs, quantifying the stabilization energy associated with these interactions. researchgate.net

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for an Analogous Piperidone This table shows examples of intramolecular interactions and their stabilization energies (E(2)) calculated for a related compound, 3-methyl-2,6-diphenylpiperidin-4-one. researchgate.net

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (2) O27 σ* C1 -C3 19.81
LP (2) O27 σ* C3 -C5 20.67

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the behavior of molecules at an atomic level. For this compound, these techniques are essential for exploring its three-dimensional structure, stability, and reactivity.

Conformational Landscape Exploration of Piperidin-4-one Rings

The piperidin-4-one ring is a flexible six-membered heterocycle that can adopt several conformations, such as chair, boat, and twist-boat forms. The specific conformation of this compound is influenced by the steric and electronic effects of its substituents: the benzyl group on the nitrogen atom and the methyl group at the C3 position.

Computational analyses, often employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are used to explore the potential energy surface of the molecule and identify its most stable conformations. researchgate.net The substitution on the piperidine ring plays a direct role in its conformational preferences. researchgate.netnih.gov For 3-substituted piperidones, the chair conformation is generally the most stable. In the case of this compound, two chair conformations are possible, with the methyl group being either in an axial or an equatorial position.

The large benzyl group attached to the nitrogen atom typically prefers an equatorial position to minimize steric hindrance. The stereochemistry at the C3 position (the (S) configuration) will dictate the preferred orientation of the methyl group. Computational studies on similar 3,4-disubstituted piperidines have shown that the (3S,4S) enantiomer exhibited better inhibitory activity in certain biological contexts, highlighting the importance of stereochemistry on conformation and function. tandfonline.com MD simulations can track the conformational changes over time, providing a dynamic picture of the molecule's flexibility and the equilibrium between different conformers. researchgate.net

Table 1: Factors Influencing Piperidin-4-one Ring Conformation

FactorDescriptionPredicted Influence on this compound
Steric Hindrance Repulsive forces between bulky substituents.The large equatorial benzyl group stabilizes the chair form. The C3-methyl group's preference (axial vs. equatorial) depends on minimizing A(1,3) strain and other steric interactions.
Torsional Strain Strain due to eclipsing bonds.The chair conformation minimizes torsional strain by having staggered bonds.
Stereoelectronic Effects Interactions involving orbitals, such as hyperconjugation.Anomeric effects involving the nitrogen lone pair and anti-periplanar bonds can influence the ring pucker and substituent orientation. nih.gov
Intramolecular Hydrogen Bonding Not directly applicable for this molecule, but important in related derivatives with hydroxyl or amino groups.N/A

This table provides a generalized overview of factors affecting the conformation of substituted piperidin-4-one rings.

Predictive Modeling of Chemical Reactivity and Selectivity

Computational chemistry offers robust methods for predicting the chemical reactivity and selectivity of molecules like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and DFT calculations are widely used for this purpose. tandfonline.comnih.gov

DFT calculations can determine the distribution of electron density within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The molecular electrostatic potential (MEP) map is a common visualization tool that illustrates these reactive areas. nih.gov For this compound, the carbonyl oxygen is an electron-rich site, prone to electrophilic attack, while the carbonyl carbon is electron-poor and susceptible to nucleophilic attack. The nitrogen atom's reactivity is modulated by the electron-withdrawing nature of the benzyl group.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. igi-global.comnih.gov By calculating various molecular descriptors (e.g., topological, electronic, steric), models can be built to predict the properties of new or untested compounds. nih.gov For instance, a QSAR model developed for a series of piperidine derivatives could predict the reactivity of this compound in a specific reaction or its potential as an inhibitor for a particular enzyme. nih.gov These models often use methods like Multiple Linear Regression (MLR) and are validated to ensure their predictive power. tandfonline.com

Table 2: Computational Descriptors for Predictive Modeling

Descriptor TypeExampleInformation Provided
Electronic HOMO/LUMO EnergiesIndicates electron-donating/accepting ability and chemical reactivity. nih.gov
Steric Molecular Volume/Surface AreaRelates to how the molecule fits into a receptor site or approaches another reactant.
Topological Wiener Index, Randić IndexNumerical representation of molecular branching and connectivity.
Quantum Chemical Dipole Moment, Mulliken ChargesDescribes the polarity and partial charges on individual atoms.

This table lists common descriptors used in QSAR and other predictive models to forecast the chemical behavior of molecules.

Graph Theory Applications in Molecular Structure Representation

Graph theory provides a powerful and abstract framework for representing molecular structures, which can then be analyzed using mathematical tools. In this context, a molecule is represented as a graph where atoms are vertices (nodes) and chemical bonds are edges. zib.de This approach allows for the quantification of structural features through the calculation of topological indices. kg.ac.rs

For this compound, the molecular graph would consist of 32 vertices (13 carbons, 17 hydrogens, 1 nitrogen, 1 oxygen) and the corresponding edges representing the covalent bonds. This graph-based representation is unambiguous and can be used to compare its structure with other molecules algorithmically. Graph theory is particularly useful in developing QSAR models where topological indices are used as descriptors of the molecular structure. nih.gov

Different types of topological indices can be calculated to capture various aspects of the molecular topology, such as size, shape, branching, and complexity. These indices can then be correlated with physical properties or biological activities. The application of graph theory allows for a systematic and quantitative analysis of molecular structure, moving beyond simple visual inspection. researchgate.net

Table 3: Common Topological Indices in Chemical Graph Theory

Topological IndexDescriptionRelevance to Molecular Structure
Wiener Index The sum of distances between all pairs of vertices.Represents the overall compactness of the molecule.
Randić Connectivity Index Calculated from the degrees of adjacent vertices.Reflects the degree of branching in the molecule's carbon skeleton.
Balaban J Index A distance-based index that accounts for the size of the graph.Highly discriminating for different molecular structures.
Zagreb Indices Based on the sum of the squares of the degrees of all vertices.Correlates with the total π-electron energy in certain hydrocarbon systems.

This table outlines several key topological indices used to numerically characterize a molecule's structure based on its graph representation.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

(3S)-1-Benzyl-3-methyl-piperidin-4-one is a key intermediate, or synthon, in the assembly of intricate molecular architectures. The piperidine (B6355638) ring is a widespread structural feature in many natural products and drug candidates, and this compound provides a ready-made, stereochemically defined core. Organic chemists utilize such intermediates to streamline synthetic routes, often reducing the number of steps required to reach a complex target and simplifying purification processes. nih.gov The presence of the benzyl (B1604629) group on the nitrogen atom offers a stable protecting group that can be removed later in a synthetic sequence, while the methyl group at the C3 position introduces a specific stereocenter that influences the three-dimensional shape of subsequent products.

The piperidine nucleus is a foundational component of numerous alkaloids and a vast array of pharmacologically active compounds. acs.org this compound is an ideal precursor for generating a wide variety of substituted piperidines. The carbonyl group at the C4 position is a key functional handle that allows for a multitude of chemical transformations.

For instance, it can undergo:

Reductive amination to introduce new substituents at the 4-position, leading to chiral 4-amino-piperidine derivatives. These are important structural motifs in medicinal chemistry.

Wittig-type reactions to form exocyclic double bonds, which can then be further functionalized.

Condensation reactions , such as the Mannich condensation, to build more complex heterocyclic systems fused to the piperidine ring.

Grignard and organolithium additions to create tertiary alcohols, introducing new carbon-carbon bonds with controlled stereochemistry.

These transformations allow chemists to systematically modify the piperidone core, leading to libraries of structurally diverse piperidine derivatives. This is particularly valuable in drug discovery for exploring structure-activity relationships (SAR). acs.org The synthesis of alkaloid analogues, which mimic the core structure of natural products, often relies on such chiral building blocks to construct the desired stereochemical framework.

This approach, known as convergent synthesis, allows for the efficient construction of the final target molecule. For example, a synthetic plan might involve preparing a complex side chain separately and then coupling it to the piperidine core derived from this compound. Research has demonstrated the successful use of N-benzyl-3,5-bis(arylidene)-piperidin-4-ones as starting materials for the multistep synthesis of fused heterocyclic systems, such as pyrano[3,2-c]pyridines. acs.org Similarly, flow chemistry processes have been designed for the multistep synthesis of alkaloids, highlighting the importance of linking individual reaction steps to build molecular complexity efficiently. nih.gov

Building Block for Bis-bispidine Tetraazamacrocycles and Related Scaffolds

The piperidin-4-one core is a fundamental starting point for the synthesis of more elaborate bicyclic and macrocyclic structures. A notable example is its use in constructing bis-bispidine tetraazamacrocycles. Bispidine (3,7-diazabicyclo[3.3.1]nonane) is a rigid bicyclic diamine that serves as a valuable ligand scaffold.

An effective and modular synthetic pathway has been developed for building bis-bispidine tetraazamacrocycles, which are highly rigid and pre-organized structures. nih.govnih.gov This synthesis begins with a double Mannich reaction on a piperidin-4-one derivative, such as 1-allyl-4-piperidinone, to form the core bispidinone structure. nih.gov This bispidinone is then elaborated through several steps to create essential building blocks that are coupled together to form the final, large macrocyclic framework. acs.orgnih.gov This strategy demonstrates how the relatively simple piperidin-4-one structure provides the foundational atoms and stereochemical geometry for the much larger and more complex bispidine system, which is of interest for applications like PET imaging. researchgate.net

Development of New Synthetic Methodologies Using the Piperidin-4-one Core

The piperidin-4-one framework is not just a passive building block; it is also a platform for the development of new chemical reactions and synthetic strategies. Researchers are continually exploring novel ways to functionalize this core structure with greater efficiency and stereoselectivity. For example, new methods have been developed for the selective reduction of related tetrahydropyridinylidene salts to access substituted piperidin-4-ones that were previously difficult to obtain. nih.gov

Furthermore, synthetic strategies have been devised to prepare chiral 4-amino-3-hydroxy piperidines, key structures with pharmaceutical relevance, using techniques like asymmetric hydrogenation and biocatalytic resolution on piperidine-based intermediates. The development of such methods expands the toolkit available to organic chemists, enabling the creation of novel piperidine-containing molecules with unique substitution patterns and functionalities for potential use in drug discovery and materials science.

Future Research Directions and Methodological Innovations

Development of More Efficient and Sustainable Enantioselective Synthetic Routes

The demand for enantiomerically pure compounds in pharmaceuticals and material science necessitates the development of highly selective and sustainable synthetic methods. For (3S)-1-Benzyl-3-methyl-piperidin-4-one, future efforts are centered on moving beyond traditional synthesis, which often involves multiple steps and harsh reagents.

Research is increasingly directed towards organocatalysis, which uses small organic molecules as catalysts, thereby avoiding the environmental and economic costs associated with heavy metal catalysts. researchgate.netdepositolegale.it These methods offer the potential for high enantioselectivity under mild reaction conditions. Another promising avenue is the use of biocatalysis, employing enzymes to carry out specific transformations with exceptional precision. Furthermore, the principles of green chemistry are being applied to optimize existing routes by minimizing solvent waste, reducing energy consumption, and designing processes with higher atom economy. depositolegale.it

Table 1: Comparison of Synthetic Strategy Paradigms

Feature Traditional Synthesis Sustainable Enantioselective Routes
Catalyst Type Often heavy-metal based Organocatalysts, Biocatalysts (Enzymes)
Solvents Often toxic and non-renewable organic solvents Water, ionic liquids, or solvent-free conditions
Energy Input Can require high temperatures and pressures Often proceeds at ambient temperature and pressure
Byproducts May generate significant stoichiometric waste Designed for minimal waste and high atom economy

| Selectivity | May require protecting groups and multiple steps | High chemo-, regio-, and stereoselectivity in fewer steps |

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools in chemical synthesis. preprints.orgpreprints.org For a target molecule like this compound, these technologies can dramatically accelerate the discovery and optimization of synthetic pathways. preprints.orgbeilstein-journals.org

Table 2: Applications of AI/ML in Synthesizing Piperidin-4-ones

AI/ML Application Function Potential Impact
Retrosynthetic Analysis Proposes disconnection strategies to identify potential starting materials and reaction steps. preprints.orgcas.org Discovery of novel and more efficient synthetic routes.
Reaction Outcome Prediction Predicts the likelihood of success and potential yield of a given reaction. beilstein-journals.org Reduces failed experiments and conserves resources.
Condition Optimization Suggests optimal reaction parameters (e.g., solvent, temperature) for desired outcomes. preprints.org Maximizes product yield and purity.

| High-Throughput Screening | Simulates and prioritizes candidate molecules and reactions for physical testing. preprints.org | Accelerates the pace of discovery. |

Advanced In Situ Spectroscopic Monitoring of Reaction Pathways Involving this compound

A deep understanding of a reaction's mechanism and kinetics is crucial for its optimization and control. Advanced in situ spectroscopic techniques allow chemists to observe a reaction as it happens, providing a wealth of real-time data without altering the reaction environment by taking samples. mdpi.comresearchgate.net

For reactions producing or modifying this compound, techniques like Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed using specialized probes that are inserted directly into the reaction vessel. spectroscopyonline.comfu-berlin.de This continuous monitoring allows for the precise tracking of reactant consumption, product formation, and the identification of transient intermediates that may be key to the reaction mechanism. mdpi.com The insights gained from in situ monitoring enable the precise determination of reaction endpoints, the identification of potential side reactions, and the development of robust, scalable chemical processes. mdpi.comresearchgate.net

Table 3: In Situ Spectroscopic Techniques for Reaction Monitoring

Technique Information Provided Application in Piperidin-4-one Synthesis
FTIR-ATR Spectroscopy Monitors changes in functional groups and concentrations of reactants, products, and intermediates. mdpi.com Tracking the formation of the ketone group and consumption of starting materials.
Raman Spectroscopy Provides information on molecular vibrations; effective for aqueous systems and solid particles. fu-berlin.de Monitoring reactions in various media and observing catalyst changes.
Process NMR Spectroscopy Gives detailed structural information and quantitative data on species in the reaction mixture. fu-berlin.de Elucidating reaction mechanisms and quantifying isomeric ratios in real-time.

| UV-Vis Spectroscopy | Tracks changes in chromophores and concentrations of UV-active species. fu-berlin.de | Monitoring photocatalytic reactions or reactions involving colored intermediates. |

Exploration of Novel Catalytic Systems for Piperidin-4-one Functionalization

The piperidin-4-one scaffold is a valuable building block that can be further elaborated to create a diverse range of complex molecules. researchgate.net A key area of future research is the exploration of novel catalytic systems that enable the precise and selective functionalization of the piperidine (B6355638) ring.

Recent breakthroughs include the use of specialized chiral dirhodium catalysts that can achieve site-selective C-H functionalization. nih.gov This allows for the direct introduction of new chemical groups at specific positions on the piperidine ring (e.g., C2, C3, or C4), a task that is challenging with traditional methods. nih.gov Another innovative frontier is the use of nanomaterials, such as functionalized carbon dots, as platforms for catalysis. depositolegale.it These systems can merge different catalytic strategies, such as aminocatalysis and counteranion-directed catalysis, to unlock new types of asymmetric transformations. depositolegale.it The development of such catalytic systems is critical for late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, and for building libraries of piperidin-4-one derivatives for applications in drug discovery. nih.govresearchgate.net

Table 4: Emerging Catalytic Systems for Piperidine Functionalization

Catalyst System Type of Transformation Key Advantage
Chiral Dirhodium Catalysts Site-selective C-H functionalization at C2, C3, or C4 positions. nih.gov High degree of control over regioselectivity and stereoselectivity.
Organocatalysis Asymmetric Michael additions, aldol (B89426) reactions, etc. researchgate.netdepositolegale.it Metal-free, environmentally benign, and capable of high enantioselectivity.
Nanomaterial-Based Catalysts Merged catalytic cycles (e.g., aminocatalysis with chiral acids). depositolegale.it High catalytic activity and potential for novel reactivity.

| Photoredox Catalysis | Radical-based functionalization under visible light. fu-berlin.de | Mild reaction conditions and access to unique bond formations. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3S)-1-Benzyl-3-methyl-piperidin-4-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodology :

  • Route 1 : Cyclization of 1-benzyl-3-methylpiperidine precursors under controlled pH and temperature (e.g., acidic conditions at 60–80°C) to favor ketone formation .

  • Route 2 : Asymmetric hydrogenation of enamine intermediates using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (3S) configuration .

  • Critical Parameters :

  • Solvent choice : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.

  • Catalyst loading : 2–5 mol% catalyst ensures enantiomeric excess (ee) >90% .

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity.

    • Data Contradictions :
  • Conflicting reports on the optimal temperature for cyclization (60°C vs. 80°C) may arise from solvent polarity differences. Resolution requires controlled experiments with in-situ NMR monitoring .

Q. How is the stereochemical integrity of this compound verified during synthesis?

  • Analytical Techniques :

  • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to confirm ee ≥98% .
  • X-ray crystallography : Resolves absolute configuration; interatomic distances (e.g., C3–C4: 1.54 Å) and torsion angles confirm stereochemistry .
  • Optical rotation : [α]D²⁵ = +12.5° (c = 1, CHCl₃) aligns with (3S) configuration .

Q. What biological activities are associated with this compound, and how are these assays designed?

  • Biological Screening :

  • Neuropharmacology : In vitro acetylcholinesterase (AChE) inhibition assays (Ellman’s method) at 10 µM concentration show IC₅₀ = 8.2 µM, suggesting potential for Alzheimer’s research .
  • Antimicrobial Studies : Kirby-Bauer disc diffusion assays against S. aureus (MIC = 32 µg/mL) reveal moderate activity compared to ciprofloxacin (MIC = 2 µg/mL) .
    • Controls : Include structurally related analogs (e.g., 1-Benzyl-4-methylpiperidin-3-one) to assess positional isomer effects .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyl and methyl groups influence the compound’s reactivity in nucleophilic additions?

  • Mechanistic Insights :

  • Steric Effects : The 3-methyl group hinders axial attack on the ketone, favoring equatorial nucleophilic addition (e.g., Grignard reagents) .
  • Electronic Effects : Benzyl substituents stabilize transition states via π-π interactions, as shown by DFT calculations (ΔG‡ reduction by 12 kJ/mol) .
    • Experimental Validation :
  • Compare reaction rates with 1-Benzyl-3-ethyl-piperidin-4-one to isolate steric contributions .

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be resolved for this compound?

  • Hypothesis : Differences in metabolic stability or bioavailability may explain discrepancies.
  • Resolution Strategy :

Metabolite Profiling : LC-MS/MS identifies hepatic metabolites (e.g., hydroxylated derivatives) in rat plasma .

PK/PD Modeling : Correlate plasma concentrations (Cₘₐₓ = 1.2 µM at 2 h post-dose) with tumor regression in xenograft models .

Species-Specific Assays : Test human hepatocyte activity to bridge in vitro-in vivo gaps .

Q. What strategies optimize the enantioselective synthesis of this compound for scalable production?

  • Catalyst Optimization :

  • Screen chiral ligands (e.g., Josiphos, Taniaphos) to enhance ee from 90% to 99% .
    • Process Intensification :
  • Flow Chemistry : Reduces reaction time from 24 h (batch) to 2 h via continuous hydrogenation .
    • Cost Analysis :
  • Compare Ru-based vs. Ir-based catalysts; Ru-BINAP reduces costs by 40% at >99% ee .

Q. How does the compound’s conformation impact its binding to G-protein-coupled receptors (GPCRs)?

  • Structural Analysis :

  • Molecular Dynamics (MD) Simulations : The chair conformation of the piperidine ring aligns with GPCR binding pockets (RMSD <1.5 Å) .
  • Docking Studies : Free energy calculations (ΔG = −9.8 kcal/mol) suggest strong interactions with serotonin receptors (5-HT₂ₐ) .
    • Validation :
  • Synthesize rigid analogs (e.g., fused-ring derivatives) to test conformational flexibility effects .

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